Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the thiazole ring, which is further connected to an ethyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . They have been found to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to have the ability to activate or inhibit various biochemical pathways and enzymes . The exact pathways affected can vary depending on the specific targets of the compound.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on various types of cells and cellular processes
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,5-dichloroaniline with α-bromoacetyl bromide in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using thiourea to form the thiazole ring.
Esterification: The resulting thiazole derivative is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are performed under controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiazoles, nitrothiazoles
Scientific Research Applications
Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-aminothiazole, 2-mercaptothiazole, 2-(2-aminophenyl)thiazole
Uniqueness: The presence of the 3,5-dichlorophenyl group and the ethyl acetate moiety distinguishes this compound from other thiazole derivatives. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-11-7-20-13(17-11)16-10-4-8(14)3-9(15)5-10/h3-5,7H,2,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNDDNIRBQPQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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